4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline
Description
Properties
IUPAC Name |
4-fluoro-2-(3,3,3-trifluoropropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-6-1-2-7(14)8(5-6)15-4-3-9(11,12)13/h1-2,5H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZDPMIUTIDFSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline, with the molecular formula C9H9F4NO and a molecular weight of 223.17 g/mol, is an organofluorine compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorinated aniline core and a trifluoropropoxy side chain, which significantly influences its chemical properties and biological interactions.
The unique structure of 4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline contributes to its stability and reactivity. The fluorine atoms enhance lipophilicity and can improve binding affinity to biological targets. The trifluoropropoxy group may also affect the compound's pharmacokinetics, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C9H9F4NO |
| Molecular Weight | 223.17 g/mol |
| Purity | Typically ≥95% |
Biological Activity
Research indicates that 4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline exhibits significant biological activity, particularly in the context of medicinal chemistry:
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with various enzymes, potentially modulating their activities. The trifluoropropoxy group enhances binding to specific active sites on enzymes, which could lead to altered enzymatic pathways.
- Receptor Binding : Interaction studies have shown that the compound may bind to specific receptors in biological systems. This binding could influence physiological responses and make it a candidate for therapeutic applications.
Research Findings
- Pharmacological Studies : Various studies have explored the pharmacological profile of compounds similar to 4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline. These studies often focus on assessing the compound's efficacy in modulating biological targets relevant to disease states.
- Toxicological Assessments : Toxicity studies indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile rigorously. Data from toxicology databases highlight potential risks associated with high concentrations or prolonged exposure.
Case Studies
A notable case study involved the synthesis and evaluation of 4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline in comparison with structurally similar compounds:
- Synthesis Methodology : The synthesis typically involves multiple steps, including nucleophilic substitution reactions where the trifluoropropoxy group is introduced onto the aniline core.
- Comparative Analysis : In comparative studies with other fluorinated anilines, 4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline demonstrated enhanced binding affinity and selectivity towards certain enzyme targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Compound A : 4-Fluoro-2-(trifluoromethoxy)aniline (CAS 123572-66-7)
- Structure : Features a trifluoromethoxy (-OCF₃) group at C2 instead of trifluoropropoxy.
- Molecular Formula: C₇H₅F₄NO (MW 195.12 g/mol) .
- Key Differences: Shorter alkoxy chain (methoxy vs. propoxy) reduces steric bulk and lipophilicity.
Compound B : 4-(1,1,1,2,3,3,3-Heptafluoro-2-propanyl)-2-(trifluoromethyl)aniline (CAS 1207314-85-9)
- Structure : Contains a heptafluoropropanyl (-CF(CF₃)₂) group at C4 and a trifluoromethyl (-CF₃) group at C2.
- Molecular Formula : C₁₀H₅F₁₀N (MW 329.14 g/mol) .
- Key Differences :
- Perfluorinated substituents increase molecular weight and fluorine content significantly.
- Enhanced hydrophobicity and thermal stability due to extensive fluorination.
Compound C : 4-Fluoro-2-methylaniline (CAS 452-70-6)
- Structure : Substitutes C2 with a methyl (-CH₃) group instead of trifluoropropoxy.
- Molecular Formula : C₇H₈FN (MW 125.14 g/mol) .
- Key Differences :
- Methyl group is electron-donating, increasing amine basicity and altering electrophilic substitution patterns.
- Reduced resistance to metabolic degradation compared to fluorinated analogs.
Physicochemical Properties
Reactivity and Stability
- Electrophilic Substitution :
- Oxidative Stability: Trifluoropropoxy groups resist oxidation better than non-fluorinated alkoxy chains, as demonstrated in reductive amination protocols .
Preparation Methods
Starting Materials and Key Intermediates
The preparation often starts from appropriately substituted fluoroanilines or fluorophenols that serve as precursors for further functionalization. For example, 4-fluoro-2-hydroxyaniline derivatives can be used as substrates for etherification with trifluoropropyl reagents.
Nucleophilic Aromatic Substitution (SNAr) for Ether Formation
A common approach to install the trifluoropropoxy group is via SNAr reaction of a suitable aryl fluoride or phenol derivative with a trifluoropropyl nucleophile or its precursor.
- Reaction conditions: Typically, the reaction is conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (70–150 °C) to facilitate nucleophilic attack on the aromatic ring.
- Base: Strong bases such as cesium carbonate (Cs2CO3) are employed to generate the nucleophile and promote substitution.
- Example: 4-fluoro-2-hydroxyaniline can be reacted with 3,3,3-trifluoropropyl bromide or trifluoropropyl tosylate under basic conditions to yield 4-fluoro-2-(3,3,3-trifluoropropoxy)aniline.
Fluorination Methods
Selective fluorination at the 4-position of the aromatic ring can be achieved by:
- Direct fluorination of pre-functionalized anilines: Using fluorinating agents such as elemental fluorine or electrophilic fluorinating reagents under controlled conditions.
- Starting from tetrafluorobenzene derivatives: Tetrafluorobenzene can be selectively aminated to yield fluorinated anilines, which can then be further functionalized.
Catalytic Amination of Tetrafluorobenzene
Industrial-scale synthesis often employs catalytic amination of tetrafluorobenzene in the presence of solvents like triethylamine or propylene glycol, copper powder as a catalyst, and liquid ammonia under high temperature (180–250 °C) and pressure conditions.
| Parameter | Range/Value |
|---|---|
| Temperature | 180–250 °C |
| Reaction time | 36–72 hours |
| Solvent | Triethylamine or propylene glycol |
| Catalyst | Copper powder |
| Molar ratio (tetrafluorobenzene : solvent : catalyst) | 1 : 2–20 : 0.001–1 |
- Procedure: The reactants are charged into an autoclave, cooled below 15 °C, purged with nitrogen, filled with liquid ammonia, and heated to the reaction temperature. After completion, the mixture is cooled, neutralized with caustic soda, and the product is isolated.
This method yields fluorinated anilines with high purity (>99.5%) and high yield (~91%), providing a robust industrial route.
Detailed Reaction Scheme and Mechanism
The synthetic route can be summarized as follows:
- Amination of tetrafluorobenzene: Nucleophilic substitution of one fluorine atom by ammonia to form 4-fluoro-2-fluoroaniline intermediate.
- Etherification: The phenolic intermediate (if formed) reacts with 3,3,3-trifluoropropyl halide under basic conditions to form the trifluoropropoxy ether.
- Purification: The crude product is purified via extraction and chromatography to obtain the target compound.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination of tetrafluorobenzene | Tetrafluorobenzene, liquid ammonia, Cu catalyst, propylene glycol, 180–250 °C, 36–72 h | ~91 | High-pressure autoclave reaction |
| Etherification (SNAr) | 4-fluoro-2-hydroxyaniline, 3,3,3-trifluoropropyl bromide, Cs2CO3, DMSO, 70–150 °C | 70–85 | Requires strong base and elevated temp |
| Purification | Liquid-liquid extraction, flash chromatography | - | Ensures >99.5% purity |
Research Findings and Analysis
- The catalytic amination of tetrafluorobenzene under high-pressure liquid ammonia conditions is a well-established industrial method providing high yields and purity of fluorinated anilines.
- The SNAr etherification step is critical for introducing the trifluoropropoxy group. Use of polar aprotic solvents and strong bases significantly enhances reaction efficiency.
- Temperature control and reaction time optimization are essential to prevent side reactions and degradation.
- Copper powder as a catalyst facilitates the amination step, improving reaction rates and selectivity.
- The method is scalable and suitable for industrial production due to its simplicity and safety profile.
Q & A
Q. What are the standard synthetic routes for 4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic aromatic substitution and reduction steps . For example:
- Step 1 : React 4-fluoro-2-nitroaniline with 3,3,3-trifluoropropanol under acidic conditions (e.g., H₂SO₄) to substitute the nitro group with the trifluoropropoxy moiety .
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reductants like SnCl₂/HCl .
Optimization : Yield improvements are achieved by adjusting solvent polarity (DMF or THF), temperature (80–120°C), and catalyst loading (5–10% Pd/C). Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most effective?
- NMR : ¹⁹F NMR identifies fluorine environments (δ -60 to -70 ppm for CF₃ groups; δ -110 to -120 ppm for aromatic F). ¹H NMR reveals splitting patterns due to para-fluoro and trifluoropropoxy substituents .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 253.22) .
- X-ray Crystallography : Resolves spatial arrangements of the trifluoropropoxy chain and fluorine interactions .
Advanced Research Questions
Q. How do electronic effects of the trifluoropropoxy and fluoro substituents influence electrophilic aromatic substitution (EAS) reactivity?
The electron-withdrawing trifluoropropoxy group deactivates the aromatic ring, directing EAS to the meta position relative to the amino group. The para-fluoro substituent further stabilizes intermediates via resonance, reducing reaction rates. Experimental validation involves nitration or halogenation reactions monitored by HPLC to track regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) via hydrogen bonding with the aniline NH₂ and π-stacking with the trifluoropropoxy group .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent models (e.g., TIP3P water) .
Experimental Design and Data Analysis
Q. How to design a stability study under varying pH and temperature conditions?
Q. What methodologies quantify metabolic stability in hepatic microsomes?
- Protocol : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH.
- LC-MS/MS analysis : Track parent compound depletion over 60 minutes. High metabolic stability is expected due to fluorine’s blocking of CYP450 oxidation sites .
Structure-Activity Relationship (SAR) Considerations
Q. How does replacing the trifluoropropoxy group with methoxypropoxy alter pharmacological properties?
Q. What role does the fluoro substituent play in target selectivity?
The para-fluoro group minimizes off-target binding by sterically blocking larger active sites (e.g., serotonin receptors vs. dopamine receptors). Competitive binding assays with fluorinated vs. non-fluorinated analogs validate this .
Contradictory Data Resolution
Q. Why do some studies report high cytotoxicity while others show low toxicity?
- Cell line variability : Test in multiple lines (e.g., HEK293 vs. HepG2). The compound may disrupt mitochondrial membranes in metabolically active cells .
- Concentration thresholds : Define EC₅₀ using dose-response curves (0.1–100 µM). Toxicity often spikes above 50 µM due to nonspecific membrane interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
